N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound characterized by its intricate molecular structure. The compound features a quinazolinone core, which is a bicyclic structure known for its diverse biological activities. Its molecular formula and weight suggest significant potential for various
The chemical reactivity of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is influenced by the presence of the quinazolinone moiety and various substituents. It may undergo reactions typical for amides, such as hydrolysis and acylation. The dioxo groups can participate in redox reactions or coordinate with metal ions, potentially leading to complex formation. Additionally, the chlorobenzyl group may engage in nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine atom.
Compounds with a quinazolinone core are often studied for their biological properties, particularly their pharmacological effects. N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has shown potential as an inhibitor of various enzymes and receptors involved in disease pathways, including cancer and inflammatory conditions. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
The synthesis of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves several synthetic steps:
Industrial methods may utilize automated reactors and continuous flow processes to optimize production efficiency and minimize waste.
N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has potential applications in:
The unique structural features make it a valuable candidate for further research in pharmaceutical applications.
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide. These studies may involve:
Such studies help elucidate the compound's mechanism of action and its potential therapeutic effects.
N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(1-{[(butan-2-yl)carbamoyl]methyl}-2,4-dioxoquinazolin-3(4H)-yl)-N-(2-chlorophenyl)methyl)pentanamide | Quinazolinone core with butanoyl group | Different side chain influences activity |
| 5-[1-{(2,4-difluorophenyl)amino}-2-oxoethyl]-2,4-dioxoquinazolin-3(4H)-yl]pentanamide | Fluorinated phenyl group | Enhanced lipophilicity compared to chlorobenzene |
| 5-[1-{(pyridin-3-yl)carbamoyl}-2,4-dioxoquinazolin]-N-benzylpentanamide | Pyridinic substitution | Varying electronic properties affecting reactivity |
N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide stands out due to its specific combination of functional groups and structural features that confer distinct chemical and biological properties. This uniqueness enhances its potential as a valuable compound for research and industrial applications.